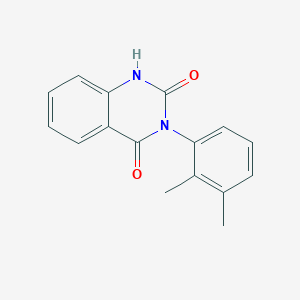

3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione

Description

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is a quinazolinone derivative characterized by a 2,3-dimethylphenyl substituent at position 3 of the quinazolinedione core. This compound has been synthesized via derivatization of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and exhibits enhanced analgesic and anti-inflammatory activity compared to its parent molecule . Its structure-activity relationship (SAR) highlights the importance of substituents on the phenyl ring and quinazolinedione core in modulating pharmacological effects.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZVLNVWYCIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2,3-dimethylbenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or acetic anhydride. The reaction is usually carried out under reflux conditions, leading to the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines with diverse functional groups.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Differences

Key Observations :

- Biological Activity: The 2,3-dimethylphenyl group correlates with strong anti-inflammatory and analgesic effects, surpassing mefenamic acid in potency .

- Heterocyclic Modifications : Triazole-substituted analogs (e.g., 6-(1H-1,2,4-triazol-1-yl) derivatives) exhibit distinct biological profiles, such as antimicrobial and anticancer activities, emphasizing the role of auxiliary heterocycles .

Key Observations :

- The target compound is synthesized from mefenamic acid via cyclization, a route that leverages existing NSAID scaffolds for enhanced bioactivity .

- Triazole-containing analogs employ click chemistry (Cu-catalyzed cycloaddition), utilizing novel catalysts like Cu@Py-Oxa@SPION for high efficiency and recyclability .

- Simpler derivatives (e.g., 3-phenyl) are synthesized from isatoic anhydride, a common precursor in quinazolinone chemistry .

Biological Activity

3-(2,3-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Structure

- Chemical Formula : C₁₆H₁₄N₂O₂

- Molecular Weight : 266.299 g/mol

- CAS Number : 67116-97-6

The compound is synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones, particularly using 2,3-dimethylbenzaldehyde and anthranilic acid under dehydrating conditions such as polyphosphoric acid or acetic anhydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to altered cellular functions. The exact pathways are still under investigation but suggest potential for both antimicrobial and anticancer activities .

Anticancer Activity

Research indicates that derivatives of quinazolinediones exhibit significant anticancer properties. Notably, compounds derived from similar structures have shown effectiveness against various cancer cell lines:

- Case Study : In a study involving novel quinazolinedione derivatives, some compounds demonstrated greater analgesic and anti-inflammatory activities than mefenamic acid. These compounds were subjected to pharmacological screening revealing promising results against cancer cell lines .

Antiviral Activity

Another area of interest is the antiviral potential of quinazolinediones. A related compound in the quinazolinedione series was evaluated for its ability to inhibit respiratory syncytial virus (RSV) infection:

- Findings : The compound ML275 exhibited an EC50 value of 0.81 μM with a selectivity index of 247 against HEp-2 cell cytotoxicity. It demonstrated a significant reduction in viral titer in vitro, indicating the potential of quinazolinediones in antiviral applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinazoline | Basic structure | General anticancer properties |

| 2,4-Dioxoquinazoline | Two keto groups | Enhanced cytotoxicity |

| This compound | Unique dimethylphenyl group | Specific anticancer and antiviral activities |

The presence of the 2,3-dimethylphenyl group in this compound enhances its chemical reactivity and biological interactions compared to simpler quinazoline derivatives.

Research Applications

The compound has been investigated for several applications:

- Pharmacology : As a potential lead compound for drug development targeting cancer and viral infections.

- Chemistry : Its role as a building block in synthesizing more complex heterocyclic compounds.

- Industry : Utilized in developing dyes and pigments due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.